5-Bromo-N-isobutyl-3-methyl-2-pyridinamine
Overview
Description
5-Bromo-N-isobutyl-3-methyl-2-pyridinamine: is an organic compound with the molecular formula C10H15BrN2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, an isobutyl group at the nitrogen atom, and a methyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Various substituted pyridinamine derivatives.
Oxidation Products: Oxidized forms of the pyridine ring and amino group.
Reduction Products: Reduced forms of the pyridine ring and amino group.
Coupling Products: Aryl or alkyl-substituted pyridinamine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Medicine:
Pharmaceutical Research: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the isobutyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
5-Bromo-3-methylpyridin-2-amine: Lacks the isobutyl group, making it less hydrophobic and potentially less bioactive.
2-Amino-5-bromo-3-nitropyridine: Contains a nitro group instead of an isobutyl group, which significantly alters its chemical reactivity and biological activity.
Uniqueness:
- The presence of the isobutyl group in 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine enhances its hydrophobicity and potentially its ability to cross cell membranes, making it more effective in certain biological applications.
- The combination of the bromine atom and the isobutyl group provides a unique steric and electronic environment, influencing its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
5-bromo-3-methyl-N-(2-methylpropyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-7(2)5-12-10-8(3)4-9(11)6-13-10/h4,6-7H,5H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSONKVHJGUTZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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